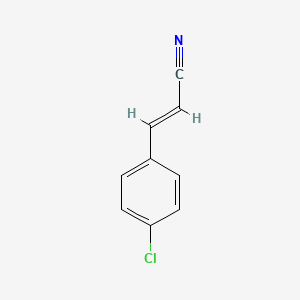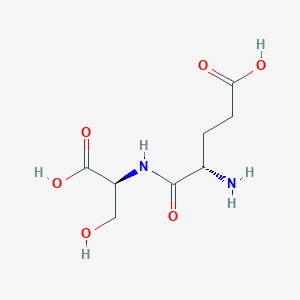
H-Glu-Ser-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
H-GLU-SER-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of bioactive peptides for cosmetics and food additives
Wirkmechanismus
Target of Action
The primary target of the compound H-GLU-SER-OH, also known as Glu-Ser, is the glucagon-like peptide 1 (GLP-1) receptor . The GLP-1 receptor is a physiological hormone receptor that has multiple actions on glucose .
Mode of Action
Glu-Ser acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . This interaction results in the modulation of glucose levels in the body .
Biochemical Pathways
The activation of the GLP-1 receptor by Glu-Ser affects several biochemical pathways. One of these is the glutamine metabolic pathway, which plays an important role in cell biosynthesis and bioenergetics . Glu-Ser’s action on this pathway can influence several downstream effects, including cell survival, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of Glu-Ser involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of Glu-Ser, determining how much of the compound reaches its target site of action .
Result of Action
The molecular and cellular effects of Glu-Ser’s action involve changes in glucose levels and cell metabolism . By activating the GLP-1 receptor, Glu-Ser can help improve glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of Glu-Ser can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect how Glu-Ser interacts with its target and how it is metabolized . Additionally, factors such as temperature and pH can impact the stability of Glu-Ser .
Biochemische Analyse
Biochemical Properties
Glu-Ser interacts with various enzymes and proteins, including serine proteases and glutamate receptors. Serine proteases, such as trypsin and chymotrypsin, recognize the serine residue in Glu-Ser and catalyze its hydrolysis. Glutamate receptors, which are crucial for neurotransmission, bind to the glutamic acid moiety of Glu-Ser, influencing synaptic signaling .
Cellular Effects
Glu-Ser affects cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, Glu-Ser can act as a neurotransmitter, binding to glutamate receptors and influencing synaptic plasticity and transmission. This interaction can lead to changes in intracellular calcium levels, impacting various signaling cascades .
In addition, Glu-Ser can influence gene expression by acting as a substrate for enzymes involved in post-translational modifications. For example, serine residues in Glu-Ser can be phosphorylated by kinases, altering the activity of target proteins and affecting cellular functions such as cell cycle progression and apoptosis .
Molecular Mechanism
For instance, Glu-Ser can inhibit certain enzymes by mimicking the natural substrate and binding to the active site, preventing the actual substrate from accessing the enzyme. Conversely, it can activate enzymes by stabilizing the transition state or facilitating substrate binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glu-Ser can change over time due to its stability and degradation. Glu-Ser is relatively stable under physiological conditions but can degrade over time, especially in the presence of proteases. Long-term studies have shown that prolonged exposure to Glu-Ser can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Glu-Ser vary with different dosages in animal models. At low doses, Glu-Ser can enhance cognitive function and synaptic plasticity, while high doses may lead to excitotoxicity and neuronal damage. Threshold effects have been observed, where a specific concentration of Glu-Ser is required to elicit a biological response. Toxic effects at high doses include oxidative stress and mitochondrial dysfunction .
Metabolic Pathways
Glu-Ser is involved in several metabolic pathways, including the synthesis and degradation of proteins and neurotransmitters. It interacts with enzymes such as glutamine synthetase and serine hydroxymethyltransferase, which play roles in amino acid metabolism. Glu-Ser can also influence metabolic flux by acting as a precursor for other bioactive molecules, such as glutathione and serine-derived lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-GLU-SER-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of functional groups to prevent unwanted side reactions. For this compound, the carboxyl group of glutamic acid and the amino group of serine are protected during the synthesis. The peptide bond is formed through a coupling reaction using reagents such as HBTU or HATU .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of the peptide bond between glutamic acid and serine. This method is advantageous due to its high specificity and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
H-GLU-SER-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Ser (glycyl-serine): Another dipeptide with similar properties but different reactivity due to the presence of glycine instead of glutamic acid.
Glu-Gly (glutamyl-glycine): Similar to H-GLU-SER-OH but with glycine replacing serine, leading to different chemical and biological properties.
Uniqueness of this compound
This compound is unique due to the presence of both glutamic acid and serine, which confer distinct chemical reactivity and biological activity. The combination of these amino acids allows this compound to participate in a wider range of reactions and interactions compared to its analogs .
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGAYSULGRWRG-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319050 | |
| Record name | L-α-Glutamyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5875-38-7 | |
| Record name | L-α-Glutamyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Glutamyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


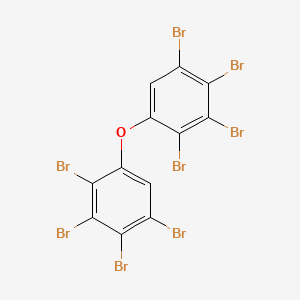
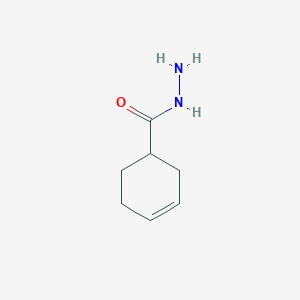
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)
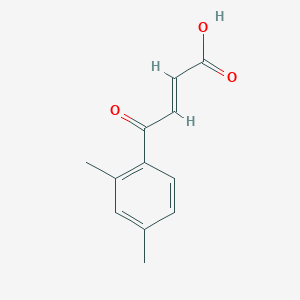
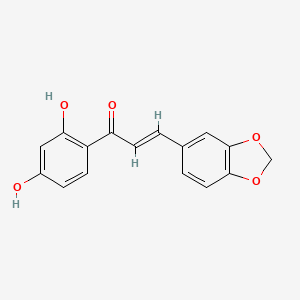
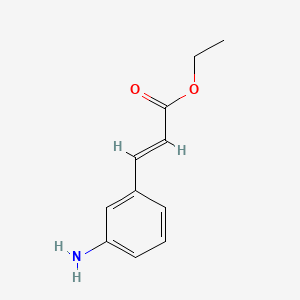
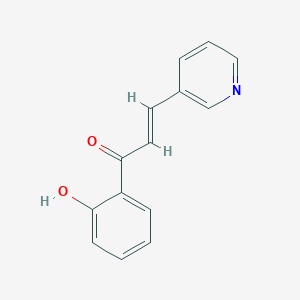
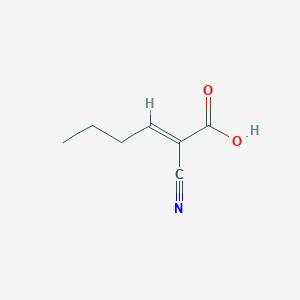

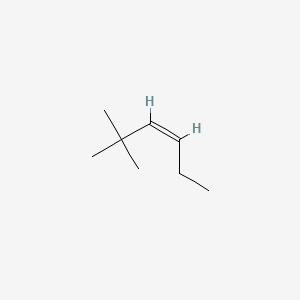
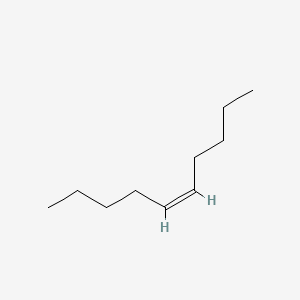
![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)
